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molecular formula C15H13ClO2 B8536462 beta-(2'-Chloro-4-biphenylyl)propionic acid

beta-(2'-Chloro-4-biphenylyl)propionic acid

Cat. No. B8536462
M. Wt: 260.71 g/mol
InChI Key: WROMQWDAARAOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966801

Procedure details

when p-(2-chlorophenyl)cinnamic acid is replaced by the cinnamic acid compounds of Table II, Example 1 then the corresponding propionic acid is prepared.
Name
p-(2-chlorophenyl)cinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1.C(O)(=O)C=CC1C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:18]=[CH:17][C:11]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
p-(2-chlorophenyl)cinnamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=CC(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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